molecular formula C8H10F2O2 B114799 2-(Difluoroacetyl)cyclohexanone CAS No. 149894-28-0

2-(Difluoroacetyl)cyclohexanone

Cat. No. B114799
M. Wt: 176.16 g/mol
InChI Key: IFVACMSMOAHYOX-UHFFFAOYSA-N
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Description

2-(Difluoroacetyl)cyclohexanone is an organic compound with the molecular formula C8H10F2O2 . It has an average mass of 176.161 Da and a mono-isotopic mass of 176.064880 Da .


Synthesis Analysis

The synthesis of cyclohexanone derivatives like 2-(Difluoroacetyl)cyclohexanone often involves complex reaction networks . For instance, cyclohexanone can be produced by the oxidation of cyclohexane in air, typically using cobalt catalysts . This process, called ‘air oxidation’, produces a mixture of cyclohexanol and cyclohexanone . The cyclohexanol is further dehydrogenated to yield more cyclohexanone .


Molecular Structure Analysis

Cyclohexanone derivatives belong to the class of organic compounds known as cyclic ketones . These are organic compounds containing a ketone that is conjugated to a cyclic moiety .


Chemical Reactions Analysis

The dehydrogenation of cyclohexanol to cyclohexanone is a crucial industrial process in the production of caprolactam and adipic acid . This endothermic reaction is constrained by thermodynamic equilibrium and involves a complex reaction network .


Physical And Chemical Properties Analysis

Cyclohexanone is a colorless oily liquid at room temperature with a characteristic odor . Its molecular weight is approximately 98.15 g/mol . The boiling point of cyclohexanone is 155.6 degrees Celsius and its melting point ranges from -47 to -44 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties
2-(Difluoroacetyl)cyclohexanone serves as a valuable fluorinated building block in chemical synthesis, contributing to the development of various fluorinated compounds. An efficient method for synthesizing 2,6-bis(trifluoroacetyl)phenols from cyclohexanones, including 2-(difluoroacetyl)cyclohexanone, has been developed, showcasing the compound's utility in creating structurally diverse and chemically significant molecules. This method is noted for its superiority over traditional approaches, offering a more reliable and convenient route for obtaining these fluorinated phenols (Sevenard et al., 2008).

Industrial Applications and Catalysis
In the realm of industrial chemistry, 2-(difluoroacetyl)cyclohexanone is involved in processes like the dehydrogenation of cyclohexanol and cyclohexenol. A kinetic model highlighting the formation of 2-cyclohexenone from these reactions emphasizes the compound's role in the production of impurities during dehydrogenation processes. This is particularly relevant in the manufacturing of caprolactam, where the presence of 2-cyclohexenone can affect the quality of the final product, underscoring the need for understanding and controlling its formation (Simón et al., 2012).

Environmental and Catalytic Oxidation Studies
Environmental and catalytic studies have also benefited from the use of 2-(difluoroacetyl)cyclohexanone derivatives. Research on the liquid-phase oxidation of cyclohexane, which produces cyclohexanol and cyclohexanone, has been conducted using catalysts like manganese oxide octahedral molecular sieves. These studies contribute to our understanding of how such catalysts can influence the efficiency and selectivity of oxidation processes, which are crucial for the production of raw materials like adipic acid and caprolactam (Kumar et al., 2009).

Selective Hydrogenation Research
The selective hydrogenation of phenol and its derivatives to cyclohexanone, an essential intermediate in chemical industry, showcases the application of catalysts like Pd nanoparticles supported on mesoporous graphitic carbon nitride. This research demonstrates the potential of advanced catalytic materials in promoting selective chemical reactions under mild conditions, offering high conversion rates and selectivity, which are vital for industrial applications (Wang et al., 2011).

Safety And Hazards

Cyclohexanone, like many other industrial chemicals, requires proper handling to avoid potential health hazards . Exposure to cyclohexanone can lead to irritation of the eyes, skin, and respiratory tract . It may also cause headaches, dizziness, and in severe cases, damage to the central nervous system .

Future Directions

The dehydrogenation of cyclohexanol to cyclohexanone is a crucial industrial process in the production of caprolactam and adipic acid . This endothermic reaction is constrained by thermodynamic equilibrium and involves a complex reaction network . Therefore, future research may focus on developing new processes that break thermodynamic equilibrium via reaction coupling and their corresponding catalysts .

properties

IUPAC Name

2-(2,2-difluoroacetyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2O2/c9-8(10)7(12)5-3-1-2-4-6(5)11/h5,8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVACMSMOAHYOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)C(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10572400
Record name 2-(Difluoroacetyl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoroacetyl)cyclohexanone

CAS RN

149894-28-0
Record name 2-(Difluoroacetyl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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